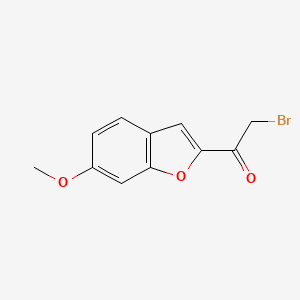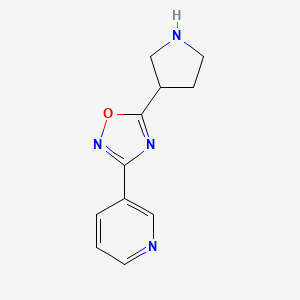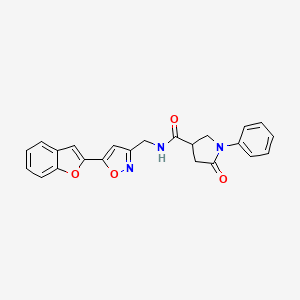![molecular formula C12H19NO3 B2902447 Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1640998-93-1](/img/structure/B2902447.png)
Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . This compound belongs to the class of bicyclic compounds and is characterized by its unique structure, which includes a tert-butyl group, a formyl group, and an azabicyclo[3.1.1]heptane ring system.
Mécanisme D'action
Target of Action
Similar compounds have been used as reagents in the preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as ret inhibitors , suggesting potential targets could be RET proteins.
Mode of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the cyclization of a suitable precursor, such as a diaminobutane derivative, followed by formylation and esterification reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of different derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool for probing biological processes.
Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. Its derivatives could be developed as drugs for various diseases, including cancer and neurological disorders.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications, from pharmaceuticals to advanced materials.
Comparaison Avec Des Composés Similaires
Tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: This compound is structurally similar but differs in the position of the formyl group.
Other Bicyclic Compounds: Various other bicyclic compounds with similar functional groups may share some properties with tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, but their specific applications and reactivity may differ.
Uniqueness: Tert-butyl 1-formyl-3-azabicyclo[31
Propriétés
IUPAC Name |
tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-12(5-9,7-13)8-14/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQGAVDECKFJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
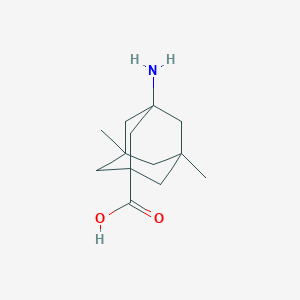
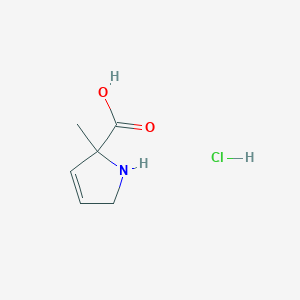
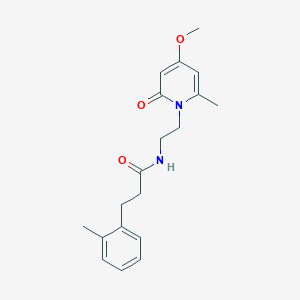
![6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2902371.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide](/img/structure/B2902373.png)
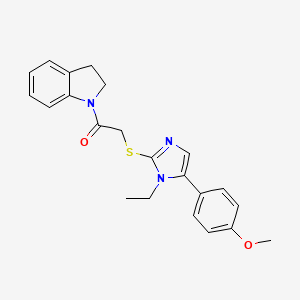
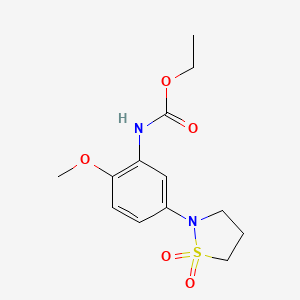
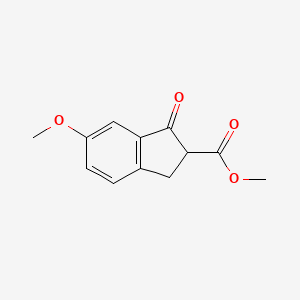
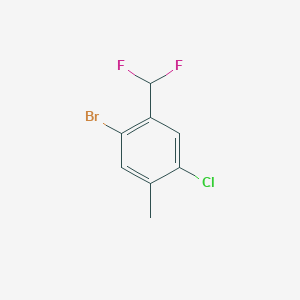
![6-(4-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2902384.png)
